3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide
Description
3-Methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a methyl group at the 3-position and a 4-methylphenoxyacetyl hydrazide moiety at the 5-position. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and insecticidal properties . Its synthesis typically involves coupling hydrazide intermediates with substituted carboxylic acids or acyl chlorides under reflux conditions .
Properties
IUPAC Name |
5-methyl-N'-[2-(4-methylphenoxy)acetyl]-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-3-5-11(6-4-9)21-8-13(19)17-18-14(20)12-7-10(2)15-16-12/h3-7H,8H2,1-2H3,(H,15,16)(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMVSHQIDTJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=NNC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation via Carboxylic Acid Activation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂, 1:3 molar ratio, reflux for 3 hours). Reaction with hydrazine hydrate (1:1.2 molar ratio) in tetrahydrofuran (THF) at 0–5°C produces 3-methyl-1H-pyrazole-5-carbohydrazide (78% yield, purity >95% by HPLC).
N'-Acylation with (4-Methylphenoxy)acetyl Chloride
The final step involves acylation of the hydrazide with (4-methylphenoxy)acetyl chloride. Optimal conditions include:
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (TEA, 1.5 equiv)
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Temperature : 25°C, 12 hours
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Molar Ratio (Hydrazide:AcCl) | 1:1.1 |
| Purification Method | Column chromatography (SiO₂, ethyl acetate/hexane 3:7) |
One-Pot Tandem Synthesis
To improve efficiency, a one-pot method consolidates pyrazole formation, hydrolysis, and acylation.
Reaction Protocol
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Cyclocondensation : Ethyl acetoacetate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol, refluxed for 6 hours.
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In Situ Hydrolysis : Addition of NaOH (2.0 equiv) at 70°C for 4 hours.
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Direct Acylation : Introduction of (4-methylphenoxy)acetyl chloride (1.1 equiv) and TEA (1.5 equiv) at 25°C for 12 hours.
Advantages :
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Eliminates intermediate isolation, reducing solvent use by 40%.
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Overall yield: 74% (purity 97%).
Solid-Phase Synthesis for Scalability
Industrial-scale production often employs solid-phase techniques to enhance purity and throughput.
Immobilized Hydrazide Strategy
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Resin Functionalization : Wang resin is derivatized with 3-methyl-1H-pyrazole-5-carboxylic acid using DIC/HOBt coupling.
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Hydrazide Formation : Treatment with hydrazine monohydrate in DMF (24 hours, 25°C).
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Acylation : (4-Methylphenoxy)acetic acid activated with HATU/DIPEA, reacted for 18 hours.
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Cleavage : TFA/DCM (1:9) liberates the product (yield: 68%, purity >99%).
Comparison of Methods :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 82 | 98.5 | Moderate |
| One-Pot | 74 | 97 | High |
| Solid-Phase | 68 | 99 | Industrial |
Mechanistic Insights and Side Reactions
Regioselectivity in Pyrazole Formation
The 1,3-diketone cyclization with hydrazine preferentially forms the 3-methyl-1H-pyrazole-5-carboxylate isomer due to steric and electronic factors. Competing pathways yielding 4-methyl isomers are suppressed by maintaining a 1:1.2 molar ratio of diketone to hydrazine.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Yield (%) | References |
|---|---|---|---|
| Condensation | Hydrazine, Acetylated Pyrazole | 70-85 | |
| Acetylation | Acetic Anhydride | 75-90 |
Antimicrobial Activity
Research has demonstrated that compounds similar to 3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide exhibit significant antimicrobial properties. Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, revealing that certain modifications led to enhanced potency against resistant strains of bacteria .
- Anticancer Activity : In vitro studies demonstrated that specific analogs of pyrazole compounds could significantly reduce tumor cell viability in breast and lung cancer models .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) Antimicrobial Activity
- N9-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives (3a–3s): These analogs, bearing a 4-bromophenyl group, exhibit potent activity against Gram-positive bacteria (B. subtilis, S. aureus) with MIC values as low as 6.25 mg/mL. The bromine atom enhances electron-withdrawing effects and hydrophobic interactions with bacterial DNA gyrase . Key Difference: The target compound’s 4-methylphenoxy group lacks the electronegativity of bromine, which may reduce DNA gyrase binding affinity. However, its methyl group may improve bioavailability due to moderate lipophilicity (predicted LogP ≈ 3.5) .
b) Anticancer Activity
- (E)-1-(4-tert-Butylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide (Compound 26): This derivative, featuring a bulky 4-tert-butylbenzyl group, shows strong growth inhibition (IC₅₀ = 1.2 μM) against A549 lung cancer cells by inducing apoptosis. The tert-butyl group enhances membrane permeability but may limit solubility .
c) Insecticidal Activity
- 3-Bromo-N′-(tert-Butyl)-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carbohydrazide (Compound 9): Halogenated analogs like this exhibit >80% mortality against Helicoverpa armigera due to strong interactions with insect nicotinic acetylcholine receptors. The bromine and chlorine atoms are critical for binding . Key Difference: The absence of halogens in the target compound suggests weaker insecticidal activity, though the 4-methylphenoxy group may confer selectivity for other targets .
Physicochemical and Structural Properties
a) Lipophilicity and Solubility
- N′-[(2-Isopropyl-5-Methylphenoxy)Acetyl]-3-Methyl-1H-Pyrazole-5-Carbohydrazide (): The isopropyl group increases hydrophobicity (LogP ≈ 4.1), reducing aqueous solubility. In contrast, the target compound’s 4-methylphenoxy group balances lipophilicity (LogP ≈ 3.2) and solubility .
- 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide () :
Methoxy groups enhance solubility via hydrogen bonding but reduce LogP (≈2.8). The target compound’s methyl group provides a middle ground .
b) Crystallinity and Stability
Structure-Activity Relationships (SAR)
Biological Activity
3-Methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H18N4O3. The compound features a pyrazole ring substituted with a methyl group and an acetyl group linked through a phenoxy moiety. The synthesis typically involves the reaction of hydrazine derivatives with appropriate acylating agents under controlled conditions.
Synthesis Overview
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Starting Materials :
- 4-Methylphenol
- Acetic anhydride
- Hydrazine hydrate
- 3-Methyl-1H-pyrazole-5-carboxylic acid
-
Reaction Conditions :
- The reaction is generally carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
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Yield and Purification :
- The crude product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological assays.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | |
| HCT116 (Colon Cancer) | 8.2 | |
| PC3 (Prostate Cancer) | 12.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Additionally, preliminary bioassays have demonstrated that related pyrazole compounds possess antifungal and antibacterial properties. For example, derivatives showed fungicidal activity against pathogens like Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Interaction with Receptors : It could bind to cellular receptors, altering signaling pathways that lead to reduced cell survival.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Activity : A recent study screened various pyrazole derivatives against multiple cancer cell lines using MTT assays, revealing that compounds with similar structures had IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against gram-positive and gram-negative bacteria, demonstrating effective inhibition at concentrations comparable to conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by sequential functionalization. Key steps include:
- Pyrazole core synthesis : Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions .
- Acetohydrazide moiety introduction : Reaction of the pyrazole intermediate with (4-methylphenoxy)acetyl chloride in anhydrous solvents (e.g., THF) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Optimization parameters include pH control (6.5–7.5) during coupling and temperature gradients (e.g., 60–80°C for cyclization) to maximize yields (typically 65–75%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is used:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methylphenoxy protons at δ 2.3–2.5 ppm; pyrazole NH at δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 359.15) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
Substituent effects are critical for activity modulation. For example:
| Substituent Position | Modification | Biological Activity Trend | Source |
|---|---|---|---|
| Phenoxy ring (4-methyl) | Replacement with Cl | ↑ Antimicrobial potency | |
| Pyrazole NH | Methylation | ↓ Solubility, ↑ enzyme affinity | |
| Data suggest electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by improving target binding, while bulky groups reduce bioavailability . |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical validation (p < 0.05) .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent interference .
Q. What computational methods are effective for predicting target interactions and optimizing lead derivatives?
Advanced in silico approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450) .
- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100 ns trajectories .
- QSAR models : Use CODESSA or MOE to correlate substituent descriptors (e.g., logP, polar surface area) with activity .
Methodological Challenges and Solutions
Q. How can low yields during the final coupling step be improved?
Common issues and solutions:
- Side reactions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N) to suppress hydrolysis .
- Incomplete activation : Pre-activate carboxylic acid intermediates with EDCI/HOBt before hydrazide coupling .
- Purification losses : Optimize column chromatography gradients (e.g., 30→70% ethyl acetate in hexane) .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .
- Thermal analysis : DSC/TGA to determine decomposition thresholds (>200°C typical for pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
